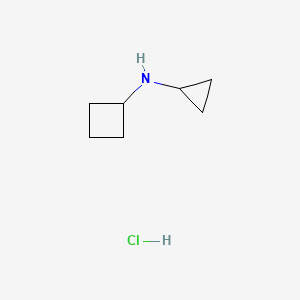![molecular formula C27H25N3O2S B2567561 N,N-Diethyl-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide CAS No. 895649-01-1](/img/structure/B2567561.png)
N,N-Diethyl-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide, also known as DPTA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DPTA is a thiol-containing compound that exhibits unique properties that make it a useful tool for studying various biological processes.
Wissenschaftliche Forschungsanwendungen
Glutaminase Inhibition
Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a complex structural relation with the specified compound, has demonstrated potent and selective allosteric inhibition of kidney-type glutaminase (GLS). This enzyme plays a critical role in cancer cell metabolism, and its inhibition is considered a promising therapeutic strategy for cancer treatment. Analog synthesis and evaluation led to findings that some derivatives retain BPTES's potency while offering improved drug-like properties, including aqueous solubility and in vivo efficacy against lymphoma B cells (Shukla et al., 2012).
Antimicrobial Agents
The synthesis of new heterocyclic compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents has been explored. These compounds, related by structural motifs to the queried chemical, have been evaluated in vitro for antibacterial and antifungal activities, showing promising results against various microbial strains. This highlights the potential of these compounds in developing new antimicrobial therapies (Darwish et al., 2014).
Antioxidant and Anti-inflammatory Actions
Studies on heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives, which may share functional groups with the compound of interest, have assessed their potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research illustrates the broad pharmacological applications of such compounds, including their interactions with various biological targets and their potential benefits in treating inflammation and oxidative stress-related conditions (Faheem, 2018).
Chemoselective Acetylation
The chemoselective monoacetylation of amino groups in compounds, utilizing catalysts for the synthesis of intermediates in antimalarial drug production, exemplifies the chemical versatility and potential application in drug synthesis processes. This method offers a kinetically controlled synthesis, highlighting the compound's utility in the efficient production of pharmaceutical intermediates (Magadum & Yadav, 2018).
Eigenschaften
IUPAC Name |
N,N-diethyl-2-[(14-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13,15-octaen-16-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O2S/c1-3-30(4-2)24(31)17-33-27-22-16-21-20-13-9-8-10-18(20)14-15-23(21)32-26(22)28-25(29-27)19-11-6-5-7-12-19/h5-15H,3-4,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHTWWXKYVWBAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC(=NC2=C1CC3=C(O2)C=CC4=CC=CC=C34)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-1-phenyl-4(1H)-pyridazinone](/img/structure/B2567478.png)
![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2567479.png)
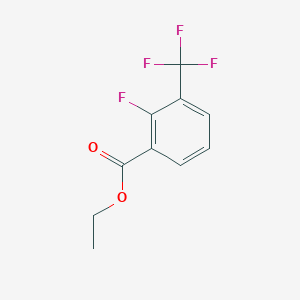
![1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2567483.png)
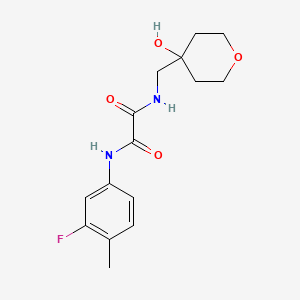
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2567488.png)
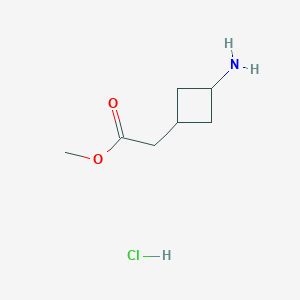
![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one](/img/structure/B2567492.png)
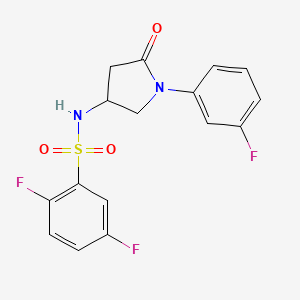
![N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2567494.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2567499.png)
